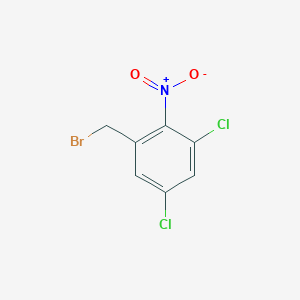

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJCQAFRQOIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorinated Benzene Derivatives

- Starting from 1,3-dichlorobenzene or related chlorinated benzenes, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.

- The nitration selectively introduces a nitro group at the 2-position relative to the chlorines, yielding 3,5-dichloro-2-nitrobenzene.

- Reaction conditions such as temperature (~50-60 °C) and acid concentration are optimized to avoid over-nitration or side reactions.

Introduction of the Bromomethyl Group

- The bromomethyl substituent at position 1 is typically introduced via bromination of a methyl group attached to the benzene ring.

- This can be achieved by first introducing a methyl group at the 1-position (via methylation or by starting from a methyl-substituted precursor) followed by bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

- Alternatively, benzylic bromination can be performed on a methyl group using N-bromosuccinimide (NBS) under radical conditions.

- The bromination step requires careful temperature control (often 60-120 °C) to avoid polybromination or decomposition.

Alternative Multi-Step Synthetic Routes

- A multi-step synthesis can involve initial formation of 1-(hydroxymethyl)-3,5-dichloro-2-nitrobenzene, followed by conversion of the hydroxymethyl group to bromomethyl using phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

- This two-step approach allows for better control over the bromomethyl group introduction and can improve yield and purity.

Industrial Scale Considerations

- Industrial synthesis employs continuous flow reactors to precisely control reaction times and temperatures.

- Purification techniques such as recrystallization and chromatography are used to isolate the target compound with high purity.

- Use of in situ generation of bromine from chlorine and hydrogen bromide is sometimes employed to reduce costs and improve safety.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 mixture | 50-60 | 1-2 hours | 70-85 | Selective nitration at 2-position |

| Methylation (if needed) | Methyl chloride or Friedel-Crafts alkylation | 40-80 | 2-4 hours | 60-75 | May precede bromination |

| Bromination | Br2 / FeBr3 or NBS radical bromination | 60-120 | 0.5-1 hour | 65-80 | Benzylic bromination to bromomethyl |

| Hydroxymethyl to Bromomethyl | PBr3 or HBr | 0-50 | 1-3 hours | 75-85 | Alternative method for bromomethylation |

Research Findings and Analysis

- Studies indicate that the bromination step is critical for controlling regioselectivity and avoiding side products such as dibrominated or overbrominated compounds.

- The presence of electron-withdrawing nitro and chloro groups influences the reactivity of the benzene ring, often making electrophilic substitution more selective but requiring stronger conditions.

- Radical bromination using NBS provides a milder and more selective method for introducing the bromomethyl group compared to direct bromination with Br2.

- The sequence of substitution reactions (nitration, chlorination, bromination) affects the overall yield and purity; thus, optimized stepwise procedures are recommended.

- Industrial patents describe processes starting from acetanilide derivatives chlorinated and brominated under acidic conditions, followed by deamination to yield related bromodichlorobenzenes, illustrating alternative synthetic pathways that could be adapted for nitro-substituted analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration + Bromination | 1,3-Dichlorobenzene | HNO3/H2SO4, Br2/FeBr3 or NBS | Straightforward, fewer steps | Requires careful control of conditions |

| Hydroxymethyl Intermediate | 3,5-Dichloro-2-nitrobenzyl alcohol | PBr3 or HBr | Better control of bromomethyl group | Additional synthetic step |

| Acetanilide-based route (patent) | Acetanilide | Chlorine, bromine, sulfuric acid | Economical, scalable | Multi-step, complex workup |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: 3,5-Dichloro-2-nitroaniline.

Oxidation: 3,5-Dichloro-2-nitrobenzoic acid.

Scientific Research Applications

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

Medicine: Potential precursor for the development of novel therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack, leading to substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzene ring, facilitating further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or halogenation (Table 1).

Table 1: Comparative Analysis of Halogenated Nitrobenzene Derivatives

Biological Activity

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene (C₇H₅BrCl₂N₂O₂) is an aromatic compound featuring a bromomethyl group, dichloro substituents, and a nitro group attached to a benzene ring. Its unique structure influences its chemical reactivity and potential biological activity. This article reviews the available data on its biological properties, focusing on toxicity, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₇H₅BrCl₂N₂O₂

- Molecular Weight : 250.48 g/mol

- Structure : The compound's structure is characterized by the presence of halogen and nitro functional groups, which enhance its reactivity towards nucleophiles.

Toxicological Profile

This compound has been evaluated for its toxicological effects through various studies:

- Acute Toxicity : Studies indicate moderate acute oral toxicity, with a lowest observed adverse effect level (LOAEL) of 93 mg/kg body weight/day in male rats, primarily affecting the liver and kidneys .

- Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies showing tumor induction in the liver and kidneys .

- Genotoxicity : Limited evidence suggests potential genotoxic effects; however, results are inconsistent across different assays .

The biological activity of this compound can be attributed to its interaction with biological systems:

- Metabolism : The compound is metabolized to form 2,5-dichloroniline via reduction of the nitro group to an amine . This metabolic pathway may contribute to its toxicity.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and contributing to their toxicological profiles .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Bromo-3-chloro-5-nitrobenzene | 0.94 | Lacks one chlorine atom; potentially less reactive. |

| 1-Bromo-4-nitrobenzene | 0.92 | No chlorine substituents; different reactivity. |

| 1-Chloro-3,4-dinitrobenzene | 0.90 | Contains two nitro groups; increases electron-withdrawing capacity. |

| 2-Bromomethyl-4-chloro-1-nitrobenzene | 0.96 | Different substitution pattern but similar functionalities. |

This table illustrates how the unique combination of halogenated and nitro functionalities in this compound influences its reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene with high purity?

- Methodology : Prioritize stepwise functionalization. Begin with chlorination of the benzene ring, followed by nitration (ensuring proper temperature control to avoid over-nitration). Introduce the bromomethyl group via nucleophilic substitution (e.g., using NaBr in a polar aprotic solvent). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove halogenated byproducts. Final purity (>95%) should be verified by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate). Mass spectrometry (EI-MS) can confirm molecular ion peaks (expected m/z: ~279 [M⁺]) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Framework :

- NMR : Use -NMR (CDCl) to identify aromatic protons (δ 7.8–8.2 ppm, deshielded by nitro and chloro groups) and bromomethyl protons (δ ~4.5 ppm, singlet). -NMR should confirm quaternary carbons adjacent to nitro and chloro substituents .

- IR Spectroscopy : Look for NO asymmetric stretching (~1520 cm) and C-Br stretches (~600 cm) .

Q. What are the stability challenges for this compound under ambient storage?

- Degradation Risks : The bromomethyl group is prone to hydrolysis in humid conditions, forming 3,5-dichloro-2-nitrobenzyl alcohol. Store under inert atmosphere (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, polarizing the bromomethyl C-Br bond for SN2 reactions. However, steric hindrance from chloro substituents may reduce reaction rates. Computational DFT studies (e.g., Gaussian 16) can model transition states and predict regioselectivity .

- Experimental Validation : Compare Suzuki coupling yields using Pd(PPh) vs. Pd(OAc)/XPhos catalysts. Analyze substituent effects via Hammett plots .

Q. What strategies resolve contradictory spectral data for nitro-aromatic compounds like this derivative?

- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent polarity or trace impurities. Cross-validate with -NMR (nitro group δ ~–20 ppm) and high-resolution mass spectrometry (HRMS). For ambiguous peaks, employ 2D-COSY or NOESY to confirm coupling patterns .

Q. How can researchers design experiments to study the compound’s thermal decomposition pathways?

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N. Observe mass loss ~200–250°C, correlating with Br release (confirmed by ion chromatography). Pair with GC-MS to identify volatile decomposition products (e.g., 3,5-dichloronitrobenzene) .

Q. What computational tools predict the crystal structure of derivatives synthesized from this compound?

- Crystallography Workflow : Use Mercury software to model packing motifs based on van der Waals radii and hydrogen bonding. Compare with experimental XRD data (e.g., CCDC deposition for analogous structures) .

Safety and Handling

Q. What are the critical safety protocols for handling brominated nitro-aromatics in synthesis?

- Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.